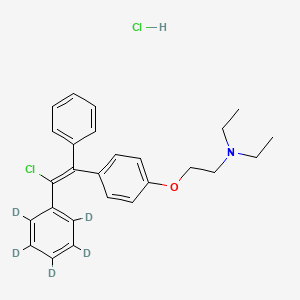
Clomifene-d5 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clomifene-d5 (hydrochloride) is a deuterium-labeled derivative of Clomifene, a well-known selective estrogen receptor modulator. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Clomifene. The deuterium labeling allows for more precise tracking and analysis in various biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Clomifene-d5 (hydrochloride) involves the incorporation of deuterium atoms into the Clomifene molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often starts with the preparation of deuterated benzene derivatives, which are then used to synthesize the deuterated Clomifene. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of Clomifene-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the incorporation of deuterium .
化学反应分析
Types of Reactions: Clomifene-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of deuterated analogs of reduced Clomifene.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products Formed:
Hydroxylated Metabolites: Formed through oxidation.
Deuterated Analogs: Resulting from reduction reactions.
Substituted Derivatives: Produced through substitution reactions.
科学研究应用
Clomifene-d5 (hydrochloride) is widely used in scientific research due to its unique properties:
Chemistry: Used to study reaction mechanisms and pathways involving Clomifene.
Biology: Employed in metabolic studies to track the distribution and breakdown of Clomifene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Clomifene.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency of Clomifene products
作用机制
Clomifene-d5 (hydrochloride) functions similarly to Clomifene by acting as a selective estrogen receptor modulator. It binds to estrogen receptors in various tissues, including the hypothalamus, pituitary gland, and ovaries. This binding inhibits the negative feedback mechanism of estrogen on gonadotropin release, leading to increased secretion of follicle-stimulating hormone and luteinizing hormone. These hormones stimulate the growth and maturation of ovarian follicles, ultimately inducing ovulation .
相似化合物的比较
Enclomiphene: A stereoisomer of Clomifene with similar pharmacological properties.
Zuclomiphene: Another stereoisomer of Clomifene, often present in Clomifene preparations.
Tamoxifen: A selective estrogen receptor modulator with a similar mechanism of action but different clinical applications
Uniqueness of Clomifene-d5 (hydrochloride): The primary distinction of Clomifene-d5 (hydrochloride) lies in its deuterium labeling, which allows for more precise tracking and analysis in research studies. This makes it a valuable tool for studying the pharmacokinetics and metabolism of Clomifene, providing insights that are not possible with non-labeled compounds .
属性
分子式 |
C26H29Cl2NO |
|---|---|
分子量 |
447.4 g/mol |
IUPAC 名称 |
2-[4-[(E)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25+;/i6D,9D,10D,13D,14D; |
InChI 键 |
KKBZGZWPJGOGJF-FKBJCHEPSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCN(CC)CC)/Cl)[2H])[2H].Cl |
规范 SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



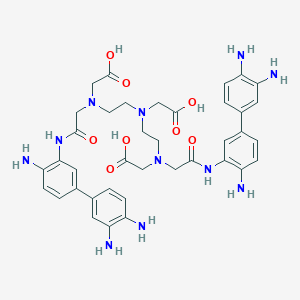

![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)
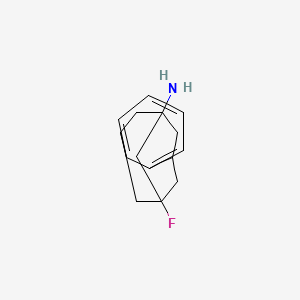


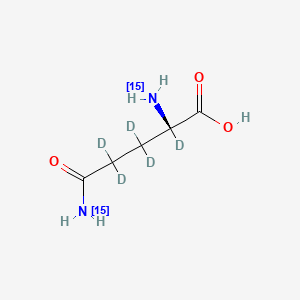
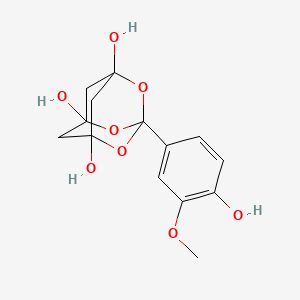
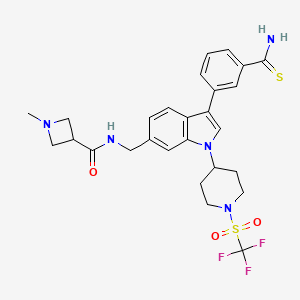


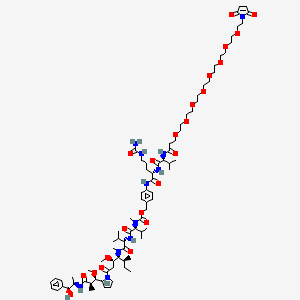
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)
